molecular formula C22H29FN3O9P B607747 psi-7977 CAS No. 1064684-44-1

psi-7977

Numéro de catalogue: B607747
Numéro CAS: 1064684-44-1
Poids moléculaire: 529.5 g/mol
Clé InChI: TTZHDVOVKQGIBA-IAAJYNJHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PSI 7851 est un pronucléotide de monophosphate de β-D-2′-désoxy-2′-fluoro-2′-C-méthyluridine. C'est un inhibiteur puissant et pangénotypique de la réplication du virus de l'hépatite C. Le composé est connu pour sa forte barrière à la résistance et son activité pangénotypique, ce qui en fait une approche attrayante pour le traitement des infections par le virus de l'hépatite C .

Analyse Des Réactions Chimiques

PSI 7851 subit plusieurs réactions chimiques au cours de son activation et de son métabolisme. Les principales réactions comprennent :

Les réactifs et les conditions communs utilisés dans ces réactions comprennent la cathépsine A humaine, la carboxylestérase 1 et la nucléoside diphosphate kinase. Les principaux produits formés à partir de ces réactions sont PSI 352707, PSI 7411, PSI 7410 et PSI 7409 .

Applications de la recherche scientifique

PSI 7851 a plusieurs applications de recherche scientifique, en particulier dans le domaine de la médecine. C'est un inhibiteur pangénotypique très efficace du virus de l'hépatite C, ce qui le rend précieux pour le traitement des infections par le virus de l'hépatite C. Le composé s'est avéré capable de débarrasser les cellules de l'ARN du réplicon du virus de l'hépatite C et de prévenir le rebond viral . De plus, PSI 7851 et son métabolite actif PSI 7409 ne sont associés à aucune cytotoxicité ou toxicité mitochondriale observable aux concentrations testées . Cela en fait un candidat prometteur pour des recherches et un développement supplémentaires dans le domaine des thérapies antivirales.

Mécanisme d'action

Le mécanisme d'action de PSI 7851 implique sa conversion en sa forme triphosphate active, PSI 7409. La première étape est l'hydrolyse de l'ester carboxylique par la cathépsine A humaine et la carboxylestérase 1. Cela est suivi par une attaque nucléophile sur le phosphore, ce qui entraîne la production d'un métabolite alaninyl phosphate, PSI 352707. L'élimination de la partie amino-acide de PSI 352707 est catalysée par la protéine de liaison des nucléotides à la triade d'histidine 1, donnant la forme 5′-monophosphate, PSI 7411. PSI 7411 est ensuite phosphorylé de manière consécutive en diphosphate, PSI 7410, puis en métabolite triphosphate actif, PSI 7409 . La forme triphosphate active inhibe l'ARN polymérase ARN-dépendante NS5B du virus de l'hépatite C, empêchant la réplication virale .

Applications De Recherche Scientifique

Introduction to PSI-7977

This compound, also known as sofosbuvir, is a nucleotide analog polymerase inhibitor that has been extensively studied for its applications in treating chronic Hepatitis C virus (HCV) infections. Developed by Pharmasset, this compound has garnered attention due to its efficacy against multiple HCV genotypes and its role in advancing antiviral therapy.

Treatment of Chronic Hepatitis C

This compound is primarily indicated for the treatment of chronic HCV infection. Clinical trials have demonstrated its effectiveness across various genotypes, including genotype 1, 2, and 3. The following table summarizes key clinical trial findings:

Study Phase Patient Population Primary Endpoint Results
Phase IHealthy VolunteersSafety and TolerabilityNo significant adverse events reported
Phase IIaChronic HCV PatientsRapid Virologic Response (RVR)RVR rates of 88-94% observed
Phase IIbTreatment-Naïve PatientsSafety and Efficacy in Combination Therapy93% achieved undetectable HCV levels

Resistance Profiling

Research has highlighted the potential for resistance development against this compound. A study profiled the activity of this compound against various replicon cells and identified mutations such as S282T that confer resistance. This mutation was commonly selected across multiple genotypes but showed variable effects on drug efficacy:

  • Genotype 1a and 1b : Significant resistance conferred by S282T.
  • Genotype 2a (JFH-1) : Modest shift in efficacy observed with S282T mutation .

Combination Therapy

This compound is often used in combination with other antiviral agents such as pegylated interferon and ribavirin. This combination has been shown to enhance antiviral efficacy and improve treatment outcomes:

  • In a Phase II study, the combination therapy resulted in high rates of sustained virologic response (SVR) among patients who had not previously received treatment .

Case Study 1: Efficacy in Genotype 1 Infection

A cohort study involving treatment-naïve patients with genotype 1 chronic HCV infection demonstrated that those receiving this compound combined with pegylated interferon and ribavirin achieved a rapid virologic response rate of 93%. The study emphasized the importance of early intervention in improving long-term outcomes.

Case Study 2: Resistance Development

Another study investigated the emergence of resistant variants during treatment with this compound. It was found that specific mutations in the NS5B polymerase gene were associated with reduced susceptibility to the drug, highlighting the need for ongoing monitoring of viral resistance patterns during therapy .

Mécanisme D'action

The mechanism of action of PSI 7851 involves its conversion to the active triphosphate form, PSI 7409. The first step is the hydrolysis of the carboxyl ester by human cathepsin A and carboxylesterase 1. This is followed by a nucleophilic attack on the phosphorus, resulting in the production of an alaninyl phosphate metabolite, PSI 352707. The removal of the amino acid moiety of PSI 352707 is catalyzed by histidine triad nucleotide-binding protein 1, giving the 5′-monophosphate form, PSI 7411. PSI 7411 is then consecutively phosphorylated to the diphosphate, PSI 7410, and to the active triphosphate metabolite, PSI 7409 . The active triphosphate form inhibits the hepatitis C virus NS5B RNA-dependent RNA polymerase, preventing viral replication .

Comparaison Avec Des Composés Similaires

Activité Biologique

PSI-7977, also known as Sofosbuvir, is a nucleotide analog polymerase inhibitor developed for the treatment of Hepatitis C virus (HCV) infections. This compound has garnered significant attention due to its potent antiviral activity across various HCV genotypes and its role in the evolution of direct-acting antiviral therapies. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical trials, resistance profiles, and relevant case studies.

This compound functions as a prodrug of 2'-F-2'-C-methyluridine monophosphate, which is subsequently converted into its active triphosphate form. This active form inhibits the NS5B polymerase, a crucial enzyme for HCV replication, effectively terminating viral RNA synthesis. The compound's structure allows it to mimic natural nucleotides, thereby integrating into the viral RNA chain and leading to premature termination.

Efficacy Across Genotypes

Research has demonstrated that this compound exhibits broad-spectrum activity against multiple HCV genotypes:

Genotype EC50 (nM) Resistance Mutations
1a0.5S282T
1b0.6S282T
2a (JFH-1)0.4S282T (modest shift)
3a1.0Not extensively studied

In a study involving genotype 1a, 1b, and 2a replicon cells, this compound demonstrated effective inhibition with EC50 values ranging from 0.4 to 0.6 nM . Notably, the S282T mutation in the NS5B polymerase conferred resistance to this compound in genotypes 1a and 1b but had only a modest impact on genotype 2a .

Clinical Trials and Case Studies

This compound has been evaluated in several clinical trials, showcasing promising results:

  • Phase IIa Study : In a trial involving 63 chronic HCV-infected patients, this compound was administered in combination with peginterferon alfa-2a and ribavirin. The study reported rapid virological response (RVR) rates between 88% to 94% , with HCV RNA levels becoming undetectable in 93% of participants after treatment .
  • Phase IIb Study : Further investigations included a trial with patients infected with genotypes 2 and 3. Results indicated sustained virological response (SVR) rates exceeding 90% , reinforcing the drug's efficacy in diverse patient populations .

Resistance Studies

Resistance profiling has revealed that while this compound is effective against many HCV strains, certain mutations can lead to reduced susceptibility:

  • Common Mutations : The S282T mutation is frequently observed across various genotypes as a primary resistance mechanism.
  • Additional Mutations : Other mutations such as T179A, M289L, I293L, M434T, and H479P have been implicated in enhancing replication capacity under selective pressure from this compound .

Propriétés

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-IAAJYNJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water
Record name Sofosbuvir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Sofosbuvir is a direct-acting antiviral agent (pan-genotypic polymerase inhibitor) against the hepatitis C virus. HCV RNA replication is mediated by a membrane-associated multiprotein replication complex. The HCV polymerase (NS5B protein) is an RNA-dependent RNA polymerase (RdRp). It is the essential initiating and catalytic subunit of this replication complex and is critical for the viral replication cycle. There is no human homolog for HCV NS5B RdRp. Sofosbuvir is a monophosphorylated pyrimidine nucleotide prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). GS-461203 competes with natural nucleotides for incorporation (by HCV NS5B) into the nascent RNA strand during replication of the viral genome. GS-461203 differs from endogenous pyrimidine nucleotides in that it has been modified at the 2' position with the addition of a methyl and a fluoro functional group. Incorporation of GS-461203 into nascent RNA strongly reduces the efficiency of further RNA elongation by RdRp, resulting in premature termination of RNA synthesis. The stopping of viral replication leads to a rapid decline of HCV viral load and clearing of HCV levels in the body.
Record name Sofosbuvir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline solid

CAS No.

1064684-44-1, 1190307-88-0
Record name PSI-7851
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1064684441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-isopropyl-2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3- hydroxy-4-methyltetrahydrofuran-2-yl) methoxy)(phenoxy)phosphorylamino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PSI-7851
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S5S1851OV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sofosbuvir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8226
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.